2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid
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Overview
Description
2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C15H13FO3 It is characterized by the presence of a fluorobenzyl group attached to a phenylacetic acid moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid typically involves the reaction of 4-fluorobenzyl alcohol with 4-hydroxyphenylacetic acid. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorobenzyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the phenylacetic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyloxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.
4-((4-Fluorobenzyl)oxy)benzoic acid: Contains a benzoic acid moiety instead of phenylacetic acid.
4-Fluorobenzyl alcohol: Lacks the phenylacetic acid moiety and is a simpler alcohol derivative.
Uniqueness
2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is unique due to its combination of a fluorobenzyl group and a phenylacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Biological Activity
2-(4-((4-Fluorobenzyl)oxy)phenyl)acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic effects. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₃F O₃, with a molecular weight of 260.26 g/mol. Its structure features a phenylacetic acid backbone modified by a 4-fluorobenzyl ether substituent, which contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃FO₃ |
Molecular Weight | 260.26 g/mol |
CAS Number | 115882-26-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorobenzyl group enhances binding affinity and specificity, while the phenylacetic acid moiety participates in hydrogen bonding and other interactions that modulate the activity of target molecules.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown potential in reducing symptoms associated with inflammatory diseases by blocking the activity of cyclooxygenases (COX), which are crucial in the synthesis of pro-inflammatory mediators.
Anti-inflammatory Effects
Studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, initial screenings in adjuvant arthritis models revealed that halogen substitutions in similar compounds enhanced their anti-inflammatory activities while maintaining low ulcerogenic potential .
Analgesic Effects
In addition to anti-inflammatory properties, the compound also exhibits analgesic effects. Research has shown that derivatives can effectively reduce pain responses in various animal models, suggesting a dual mechanism involving both anti-inflammatory and direct analgesic pathways.
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by its structural modifications. Variations in substitution patterns on the phenoxy ring have been linked to enhanced biological activity. For instance, compounds with different halogen substitutions have demonstrated varying potencies against inflammatory pathways.
Compound Name | CAS Number | Key Features |
---|---|---|
3-(4-Fluorobenzyloxy)phenylacetic acid | 11974817 | Similar structure but different substitution |
2-(3-((3-Fluorobenzyl)oxy)phenyl)acetic acid | 90283626 | Variation in fluorine substitution position |
2-(3-((4-Fluorobenzyl)oxy)phenyl)acetic acid | 12572149 | Similar functional groups but different orientation |
Case Studies
- Anti-inflammatory Screening : A study involving substituted (2-phenoxyphenyl)acetic acids revealed that specific halogen substitutions significantly increased anti-inflammatory activity while minimizing ulcerogenic effects. This suggests that similar modifications could enhance the therapeutic profile of this compound .
- Mechanistic Studies : In vitro assays demonstrated that derivatives of this compound could inhibit COX enzymes effectively, leading to reduced production of prostaglandins associated with inflammation. This was further supported by cellular assays showing increased levels of Nrf2 downstream genes upon treatment, indicating activation of protective pathways against oxidative stress .
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c16-13-5-1-12(2-6-13)10-19-14-7-3-11(4-8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXSYWHTSCMPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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